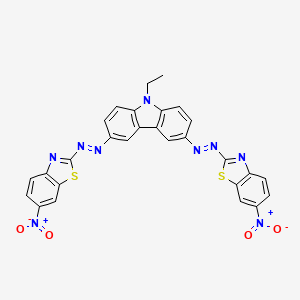
N-(3,3-diphenylpropyl)-N'-(2-methylcyclohexyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,3-diphenylpropyl)-N’-(2-methylcyclohexyl)ethane-1,2-diamine is a synthetic organic compound that belongs to the class of diamines. These compounds are characterized by the presence of two amine groups attached to an ethane backbone. The compound’s structure includes a 3,3-diphenylpropyl group and a 2-methylcyclohexyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-diphenylpropyl)-N’-(2-methylcyclohexyl)ethane-1,2-diamine typically involves the reaction of 3,3-diphenylpropylamine with 2-methylcyclohexylamine in the presence of a suitable catalyst. The reaction conditions may include elevated temperatures and pressures to facilitate the formation of the desired product. Common solvents used in this synthesis include ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,3-diphenylpropyl)-N’-(2-methylcyclohexyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction may produce primary or secondary amines.
Scientific Research Applications
N-(3,3-diphenylpropyl)-N’-(2-methylcyclohexyl)ethane-1,2-diamine has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as acting as a ligand for certain receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,3-diphenylpropyl)-N’-(2-methylcyclohexyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3,3-diphenylpropyl)-N’-(2-methylcyclohexyl)ethane-1,2-diamine: Unique due to its specific substituents.
N-(3,3-diphenylpropyl)-N’-(cyclohexyl)ethane-1,2-diamine: Lacks the methyl group on the cyclohexyl ring.
N-(3,3-diphenylpropyl)-N’-(2-methylcyclohexyl)propane-1,3-diamine: Has a different backbone structure.
Highlighting Uniqueness
The uniqueness of N-(3,3-diphenylpropyl)-N’-(2-methylcyclohexyl)ethane-1,2-diamine lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of both the 3,3-diphenylpropyl and 2-methylcyclohexyl groups may confer unique properties that are not observed in similar compounds.
Properties
CAS No. |
627519-65-7 |
|---|---|
Molecular Formula |
C24H34N2 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
N-(3,3-diphenylpropyl)-N'-(2-methylcyclohexyl)ethane-1,2-diamine |
InChI |
InChI=1S/C24H34N2/c1-20-10-8-9-15-24(20)26-19-18-25-17-16-23(21-11-4-2-5-12-21)22-13-6-3-7-14-22/h2-7,11-14,20,23-26H,8-10,15-19H2,1H3 |
InChI Key |
UHHWGWFGJVHTPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1NCCNCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


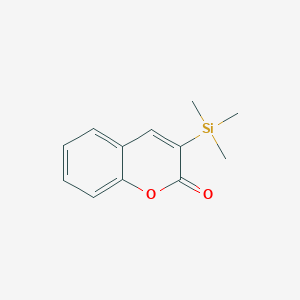
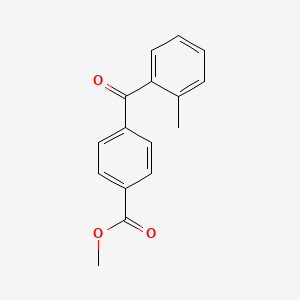
![Benzene, 1-[2-(phenylsulfonyl)-1-cyclobuten-1-yl]-4-(trifluoromethyl)-](/img/structure/B12601484.png)
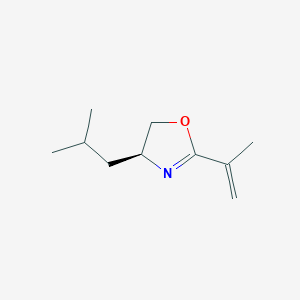
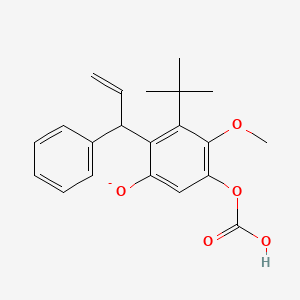
![[(1-Ethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12601507.png)
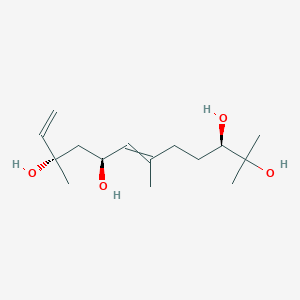
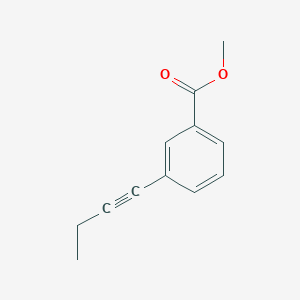
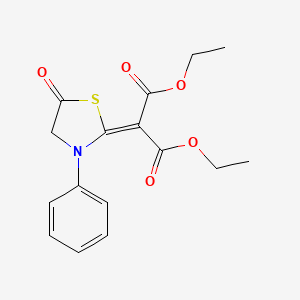
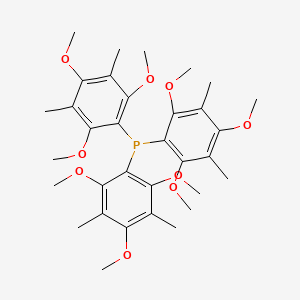
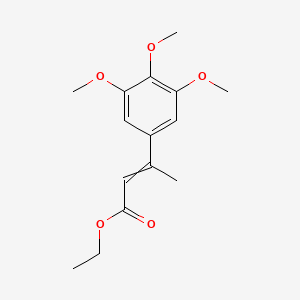
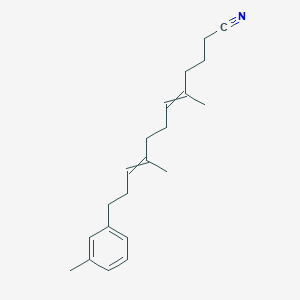
![[3-([1,1'-Biphenyl]-4-yl)azulen-1-yl](phenyl)methanone](/img/structure/B12601542.png)
